![molecular formula C19H16N2O5 B3877723 2,2'-[(5-oxo-3-cyclopentene-1,2-diyl)diimino]dibenzoic acid](/img/structure/B3877723.png)
2,2'-[(5-oxo-3-cyclopentene-1,2-diyl)diimino]dibenzoic acid
Overview
Description
2,2'-[(5-oxo-3-cyclopentene-1,2-diyl)diimino]dibenzoic acid, also known as CPCA, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields. CPCA is a dicarboxylic acid that contains two benzene rings and a cyclopentene ring, making it a unique and interesting molecule to study.
Scientific Research Applications
2,2'-[(5-oxo-3-cyclopentene-1,2-diyl)diimino]dibenzoic acid has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, 2,2'-[(5-oxo-3-cyclopentene-1,2-diyl)diimino]dibenzoic acid has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. In materials science, 2,2'-[(5-oxo-3-cyclopentene-1,2-diyl)diimino]dibenzoic acid has been used as a building block for the synthesis of novel polymers and materials. In analytical chemistry, 2,2'-[(5-oxo-3-cyclopentene-1,2-diyl)diimino]dibenzoic acid has been used as a chelating agent for the determination of trace metals in biological samples.
Mechanism of Action
The mechanism of action of 2,2'-[(5-oxo-3-cyclopentene-1,2-diyl)diimino]dibenzoic acid is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. 2,2'-[(5-oxo-3-cyclopentene-1,2-diyl)diimino]dibenzoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. 2,2'-[(5-oxo-3-cyclopentene-1,2-diyl)diimino]dibenzoic acid has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
2,2'-[(5-oxo-3-cyclopentene-1,2-diyl)diimino]dibenzoic acid has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2,2'-[(5-oxo-3-cyclopentene-1,2-diyl)diimino]dibenzoic acid inhibits the proliferation of cancer cells, induces apoptosis (programmed cell death), and inhibits the production of inflammatory cytokines. In vivo studies have shown that 2,2'-[(5-oxo-3-cyclopentene-1,2-diyl)diimino]dibenzoic acid reduces inflammation and tumor growth in animal models. 2,2'-[(5-oxo-3-cyclopentene-1,2-diyl)diimino]dibenzoic acid has also been shown to have antioxidant properties and to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using 2,2'-[(5-oxo-3-cyclopentene-1,2-diyl)diimino]dibenzoic acid in lab experiments is its versatility. 2,2'-[(5-oxo-3-cyclopentene-1,2-diyl)diimino]dibenzoic acid can be easily synthesized and modified to incorporate different functional groups, making it a useful building block for the synthesis of novel compounds. However, one limitation of using 2,2'-[(5-oxo-3-cyclopentene-1,2-diyl)diimino]dibenzoic acid is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are many potential future directions for research involving 2,2'-[(5-oxo-3-cyclopentene-1,2-diyl)diimino]dibenzoic acid. One direction is to further investigate its anti-inflammatory and anti-tumor properties and to explore its potential as a therapeutic agent for inflammatory and neoplastic diseases. Another direction is to explore its potential as a building block for the synthesis of novel materials with desired properties. Additionally, further studies are needed to fully understand the mechanism of action of 2,2'-[(5-oxo-3-cyclopentene-1,2-diyl)diimino]dibenzoic acid and its effects on various signaling pathways.
properties
IUPAC Name |
2-[[5-(2-carboxyanilino)-4-oxocyclopent-2-en-1-yl]amino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5/c22-16-10-9-15(20-13-7-3-1-5-11(13)18(23)24)17(16)21-14-8-4-2-6-12(14)19(25)26/h1-10,15,17,20-21H,(H,23,24)(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEWEFGPBIWPIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2C=CC(=O)C2NC3=CC=CC=C3C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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